3-Amino-2-iodobenzonitrile
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Overview
Description
3-Amino-2-iodobenzonitrile: is an organic compound with the molecular formula C7H5IN2 . It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the third position and an iodine atom at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles.
Coupling Reactions: Biaryl compounds are formed.
Reduction Reactions: The primary amine derivative is obtained.
Scientific Research Applications
Chemistry: 3-Amino-2-iodobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of 3-amino-2-iodobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Iodobenzonitrile: Similar structure but lacks the amino group.
2-Amino-3-iodobenzonitrile: The positions of the amino and iodine groups are reversed.
4-Amino-3-iodobenzonitrile: The amino group is at the fourth position instead of the third.
Uniqueness: 3-Amino-2-iodobenzonitrile is unique due to the specific positioning of the amino and iodine groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing compounds with distinct properties .
Properties
IUPAC Name |
3-amino-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHULSRKBOXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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